4-chloro-N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline
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Overview
Description
4-CHLORO-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE is a complex organic compound that features a tetrazole ring, a methoxyphenyl group, and a chloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE typically involves multiple stepsThe methoxyphenyl group is usually introduced via electrophilic aromatic substitution reactions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while substitution of the chloro group could yield various substituted anilines .
Scientific Research Applications
4-CHLORO-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE involves its interaction with specific molecular targets. The tetrazole ring and methoxyphenyl group are believed to play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-2-(1-(4-METHOXYPHENYL)-4,5-DIPHENYL-1H-IMIDAZOL-2-YL)PHENOL: Similar in structure but contains an imidazole ring instead of a tetrazole ring.
3-CHLORO-4-FLUORO-N-{[3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYL}ANILINE: Contains a pyrazole ring and a fluorine atom, offering different chemical properties.
Uniqueness
4-CHLORO-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE is unique due to its combination of a tetrazole ring and a methoxyphenyl group, which confer specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
Molecular Formula |
C18H20ClN5O |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
4-chloro-N-[2-[1-(4-methoxyphenyl)tetrazol-5-yl]butan-2-yl]aniline |
InChI |
InChI=1S/C18H20ClN5O/c1-4-18(2,20-14-7-5-13(19)6-8-14)17-21-22-23-24(17)15-9-11-16(25-3)12-10-15/h5-12,20H,4H2,1-3H3 |
InChI Key |
MCXCBTOLZCHJBK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=NN=NN1C2=CC=C(C=C2)OC)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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